molecular formula C11H8N2O4S B12062957 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid

2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid

Cat. No.: B12062957
M. Wt: 264.26 g/mol
InChI Key: NFXAHJVYPHGRNE-UHFFFAOYSA-N
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Description

2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is a thiophene-based organic compound characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring and a carboxylic acid (-COOH) group at the 3-position of the thiophene core. This combination makes the compound a candidate for applications in medicinal chemistry or material science, particularly in contexts requiring tailored electronic properties .

Properties

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H8N2O4S/c12-10-9(11(14)15)8(5-18-10)6-2-1-3-7(4-6)13(16)17/h1-5H,12H2,(H,14,15)

InChI Key

NFXAHJVYPHGRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method is the Gewald reaction, which involves the reaction of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Cyclization and Condensation Reactions

The amino and carboxylic acid groups enable participation in heterocycle formation :

  • Benzothiazole Synthesis : Condensation with o-aminothiophenol using triphenyl phosphite (TPP) and tetrabutylammonium bromide (TBAB) produces benzothiazole derivatives (e.g., Scheme 1 ) .

  • Thieno[2,3-d]pyrimidines : Mannich-type reactions with formaldehyde and primary amines yield fused pyrimidine systems under catalyst-free conditions .

Scheme 1: Benzothiazole Formation

  • Intermediate : Phosphoester formation via TPP-mediated activation.

  • Cyclization : Intramolecular attack by thiolate on the activated carbonyl .

Mannich-Type Reactions

The amino group undergoes double Mannich cyclization with aldehydes and amines:

  • Conditions : Ethanol/DMF, 37% HCHO, reflux (2–3 min), room temperature (24h).

  • Products : 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidines in 48–65% yield .

Table 2: Mannich Reaction Optimization

AmineSolventTime (h)Yield (%)
BenzylamineEtOH2458
CyclohexylamineDMF/EtOH2452
AnilineEtOH2448

Hydrolysis and Acid-Catalyzed Transformations

The carboxylic acid group participates in decarboxylation or amide coupling :

  • Decarboxylation : Heating in quinoline with Cu powder yields 2-amino-4-(3-nitrophenyl)thiophene .

  • Amide Formation : EDC/HOBt-mediated coupling with valine generates peptide conjugates .

Biological Activity Correlation

Derivatives exhibit antibacterial (Gram-positive/Gram-negative) and anticancer (PC-3 cell line) activities, linked to electronic effects of the nitro group and planarity of the thiophene core .

Key Findings :

  • Nitro-substituted analogs show enhanced bioactivity due to improved membrane permeability.

  • Steric hindrance from the 3-nitrophenyl group limits reactivity in bulkier substrates .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity:
Recent studies have indicated that derivatives of 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid exhibit selective cytostatic effects against certain cancer cell lines, particularly T-cell lymphomas and prostate cancer. For instance, one study found that specific derivatives showed a cytostatic concentration significantly lower for tumor cells compared to non-tumorigenic cells, demonstrating a potential for targeted cancer therapies .

Mechanism of Action:
The mechanism underlying its anticancer activity involves the suppression of protein synthesis more than DNA or RNA synthesis, leading to cell cycle arrest and apoptosis in prostate cancer cells . This selectivity suggests that this compound could be further developed into a therapeutic agent for specific types of cancer.

Organic Electronics

Application in Devices:
The compound is also being explored for its application in organic electronic devices such as organic light-emitting diodes (OLEDs). Its electron-accepting properties enhance the efficiency and performance of these devices, making it a valuable material in the field of organic electronics .

Material Science

Advanced Materials Development:
In material science, 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is investigated for its potential to develop advanced materials with specific electrical and optical properties. These materials can be applied across various high-tech industries, including electronics and photonics .

Biological Research

Enzyme Inhibition Studies:
The compound has been utilized in biological research to study enzyme inhibition and receptor binding. Its structural features make it a valuable candidate in drug discovery efforts aimed at developing new therapeutic agents targeting various biological pathways .

Colorimetric Sensors

Environmental Monitoring:
Due to its ability to undergo color changes in response to specific analytes, this compound is being developed into colorimetric sensors for detecting environmental pollutants and biological markers. This application is crucial for environmental monitoring and public health assessments .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Pharmaceutical DevelopmentAnticancer agents targeting T-cell lymphomasSelective cytostatic effects observed; further research needed
Organic ElectronicsOLED fabricationEnhances efficiency due to electron-accepting properties
Material ScienceDevelopment of advanced materialsPotential applications in high-tech industries
Biological ResearchStudies on enzyme inhibitionValuable for drug discovery
Colorimetric SensorsDetection of environmental pollutantsUseful for monitoring public health

Case Studies

  • Cytostatic Selectivity Study:
    A study published in PubMed highlighted that certain derivatives of 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid demonstrated significant selectivity against T-cell lymphoma cell lines, with a focus on their mechanism of action involving protein synthesis suppression .
  • Organic Electronics Research:
    Research conducted by Chem-Impex indicates that the compound's inclusion in OLEDs resulted in improved device performance metrics, showcasing its utility in organic electronics .
  • Sensor Development:
    A recent project explored the use of this compound in developing sensors that can detect specific environmental pollutants through colorimetric changes, indicating its potential application in environmental science .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl ring and functional groups on the thiophene core. These variations significantly impact physicochemical properties:

Table 1: Comparative Analysis of Thiophene Derivatives
Compound Name Substituent (Phenyl Ring) Functional Group (Thiophene) Molecular Weight (g/mol) Key Properties
2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid 3-NO₂ -COOH 278.07 High acidity, strong electron withdrawal, moderate solubility in polar solvents
2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylic acid 3-CF₃ -COOH 287.26 Enhanced lipophilicity (CF₃), higher molecular weight, discontinued commercial status
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide 4-Cl -CONH₂ 252.52 Reduced acidity (amide), increased lipophilicity (Cl), lower reactivity in electrophilic substitutions
2-Amino-4-(4-isobutylphenyl)thiophene-3-carboxylic acid methyl ester 4-isobutyl -COOCH₃ 301.07 Steric bulk (isobutyl), ester group improves metabolic stability, lower water solubility
2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid methyl ester 4-Br -COOCH₃ 312.18 Heavy atom effect (Br), potential for halogen bonding, high density (1.556 g/cm³)

Electronic and Steric Effects

  • Nitro (-NO₂) vs. Trifluoromethyl (-CF₃): Both are electron-withdrawing, but -NO₂ is a stronger meta-director, while -CF₃ offers greater lipophilicity. The nitro group may enhance reactivity in electrophilic aromatic substitution compared to -CF₃ .
  • Chloro (-Cl) vs. Methyl (-CH₃): Chlorine’s electron-withdrawing nature contrasts with methyl’s electron-donating effect. Chlorophenyl derivatives (e.g., ) exhibit reduced ring activation, whereas dimethylphenyl analogs () show increased steric hindrance and altered solubility .

Functional Group Impact

  • Carboxylic Acid (-COOH) vs. Ester (-COOCH₃) vs. Amide (-CONH₂):
    • -COOH: High acidity (pKa ~2-3), promotes hydrogen bonding, and improves aqueous solubility.
    • -COOCH₃: Enhanced lipophilicity, slower hydrolysis rates, and reduced intermolecular interactions.
    • -CONH₂: Neutral pH behavior, increased metabolic stability, and moderate solubility .

Biological Activity

2-Amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure

The compound features a thiophene ring substituted with an amino group and a nitrophenyl moiety, which contributes to its biological properties. The presence of these functional groups is crucial for the interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene compounds exhibit promising antimicrobial properties. For instance, studies indicate that compounds similar to 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid show significant activity against various bacterial strains:

Compound Target Bacteria MIC (μg/mL) Reference
Compound AStaphylococcus aureus32.6
Compound BEscherichia coli47.5
Compound CPseudomonas aeruginosa62.5

These findings suggest that the nitrophenyl group enhances the antibacterial efficacy of thiophene derivatives.

Anticancer Activity

The anticancer potential of 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid has been explored in various studies. For example, compounds featuring similar thiophene structures have shown cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer):

Cell Line IC50 (μg/mL) Mechanism of Action Reference
PC325.47 ± 1.9Induction of apoptosis
MCF-727.84 ± 2.22Inhibition of DNA Topoisomerase I

The mechanism involves inducing apoptosis through DNA damage and cell cycle arrest, highlighting the compound's potential as an anticancer agent.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound has been noted for its anti-inflammatory effects. Studies have indicated that similar thiophene derivatives can inhibit pro-inflammatory cytokines and enzymes:

Activity Assessed Effect Reference
Cytokine InhibitionReduced IL-6 levels
COX Enzyme ActivityInhibition observed

These properties suggest that 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid could be beneficial in treating inflammatory conditions.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated a series of nitro-substituted thiophenes against Gram-positive and Gram-negative bacteria, revealing that compounds with the nitrophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that derivatives of thiophene compounds led to significant cell death, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Q & A

Q. What are the optimized synthetic routes for 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves a Gewald-like reaction, where ethyl cyanoacetate reacts with a 3-nitrophenyl-substituted ketone or aldehyde in the presence of sulfur and a base. describes a similar protocol using NaH in THF, followed by methylation with Me2SO4 and subsequent hydrazine/hydroxylamine treatment to form amino derivatives . Key considerations:

  • Reagent selection : NaH enhances nucleophilicity of the cyanoacetate, while THF ensures solubility.
  • Temperature control : Reflux in ethanol (e.g., 78°C) is critical for cyclization and reducing side products.
  • Yield optimization : Substituting the nitro group at the 3-position on the phenyl ring may sterically hinder cyclization, requiring extended reaction times (12–24 hrs).

Q. How should researchers handle and store this compound to ensure stability?

Answer: Referencing safety data sheets (SDS) for structurally similar thiophene derivatives (e.g., ):

  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood due to risks of skin/eye irritation and respiratory toxicity .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases (e.g., NaOH), which may degrade the nitro or thiophene moieties .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

  • Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (e.g., 30–70%) to separate polar byproducts (e.g., unreacted cyanoacetate derivatives) .
  • Recrystallization : Ethanol/water mixtures (4:1 v/v) are effective for removing residual sulfur or nitroaromatic impurities .
  • Purity validation : Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3-nitrophenyl group in biological activity?

Answer:

  • Analog synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CF3) or electron-donating (e.g., 4-OCH3) substituents (see for ethyl 2-amino-4-(4-methoxyphenyl) derivatives) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate nitro group positioning with inhibitory potency.
  • Computational modeling : Perform DFT calculations to analyze electronic effects on thiophene ring planarity and binding affinity.

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer:

  • Mass spectrometry : High-resolution ESI-MS (e.g., Exact Mass: 281.0203 g/mol) confirms molecular formula (C11H8N2O4S) .
  • NMR : <sup>1</sup>H NMR (DMSO-d6) should show distinct signals for the amino proton (~δ 6.5 ppm) and nitro group-coupled aromatic protons (δ 8.0–8.5 ppm) .
  • IR spectroscopy : Look for carboxylic acid O–H stretch (~2500–3000 cm<sup>−1</sup>) and NO2 asymmetric stretch (~1520 cm<sup>−1</sup>) .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

Answer:

  • Acidic conditions (pH < 3) : The carboxylic acid group protonates, but the nitro group may undergo partial reduction to an amine, forming 2-amino-4-(3-aminophenyl)thiophene-3-carboxylic acid as a side product .
  • Alkaline conditions (pH > 9) : Hydrolysis of the thiophene ring occurs, leading to sulfonic acid derivatives. Monitor via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) .
  • Photostability : Protect from UV light, as nitro groups are prone to photodegradation (e.g., nitro-to-nitrito rearrangement) .

Q. What strategies can resolve contradictions in biological activity data across studies?

Answer:

  • Batch variability : Verify compound purity (>98% by HPLC) and confirm the absence of isomers (e.g., 2-amino-5-(3-nitrophenyl) regioisomers) using LC-MS .
  • Assay conditions : Standardize buffer systems (e.g., avoid DMSO concentrations >1% to prevent false inhibition in enzyme assays) .
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

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